2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-
Overview
Description
2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl- is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl- typically involves the cyclization of intermediate compounds. One common method involves the iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. This is followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for electrophilic cyclization, boronic acids for Suzuki coupling, and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl- has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiproliferative agent against cancer cell lines such as K562, MV4-11, and MCF-7. It induces poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activates caspase 9, and reduces the expression levels of proliferating cell nuclear antigen (PCNA).
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl- involves its interaction with specific molecular targets. For instance, it induces apoptosis in cancer cells by activating caspase 9 and cleaving PARP-1 . The compound also affects the expression levels of proteins involved in cell proliferation, such as PCNA.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and the substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrazole ring but are fused with a pyrimidine ring instead of a pyridine ring.
Quinolinyl-pyrazoles: These compounds feature a pyrazole ring fused with a quinoline ring and have different pharmacological properties.
Uniqueness
2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl- is unique due to its specific substitution pattern and the presence of a methoxyethyl group
Properties
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-8-7-18-9-12-14(13(10-18)16(21)22)17-19(15(12)20)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEXDKVIGGVXAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122187 | |
Record name | 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-52-3 | |
Record name | 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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